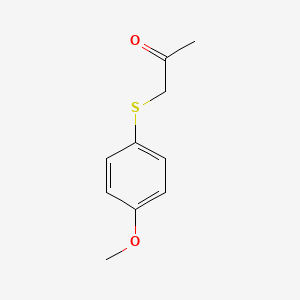

1-((4-Methoxyphenyl)thio)propan-2-one

Beschreibung

Overview of Thioether Chemistry in Modern Organic Synthesis

Thioethers, also known as sulfides, are integral functional groups in the landscape of modern organic synthesis. The C-S bond, central to the thioether linkage, is found in a multitude of biologically active molecules and pharmaceutical agents. researchgate.net The synthesis of thioethers has evolved significantly, with numerous methods developed to form the carbon-sulfur bond. mdpi.comnih.gov

Traditional methods often involved the reaction of a thiol with an alkyl halide, a process that, while effective, is often hampered by the malodorous nature of thiols. mdpi.comresearchgate.net Contemporary synthetic strategies increasingly focus on greener and more efficient transition-metal-free reactions. researchgate.net These modern approaches offer milder reaction conditions and greater functional group tolerance, expanding the utility of thioether synthesis. researchgate.netnih.gov

Significance of Ketone Functionality in Chemical Transformations and Synthetic Strategies

The ketone functional group, a carbonyl group bonded to two other carbon atoms, is one of the most important functionalities in organic chemistry. Its polarity and the electrophilicity of the carbonyl carbon make it a hub for a wide array of chemical transformations. Ketones are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

The presence of α-hydrogens in ketones allows for enolate formation, a cornerstone of C-C bond-forming reactions such as aldol (B89426) condensations and alkylations. Furthermore, the carbonyl group itself can undergo nucleophilic addition and reduction to form alcohols. The reactivity of the ketone in 1-((4-Methoxyphenyl)thio)propan-2-one is influenced by the adjacent thioether group, which can affect the acidity of the α-protons and the susceptibility of the carbonyl carbon to nucleophilic attack.

Contextualization of the this compound Scaffold within Contemporary Chemical Research

While specific research focusing exclusively on this compound is limited, the broader class of α-arylthio ketones is of significant interest. These compounds serve as versatile building blocks in organic synthesis. The sulfur atom can be oxidized to sulfoxides and sulfones, which are valuable functional groups in their own right and can also act as leaving groups in elimination reactions.

The general structure of α-arylthio ketones makes them precursors to various heterocyclic compounds. For instance, they can undergo cyclization reactions to form thiophenes, thiazoles, and other sulfur-containing heterocycles, which are prevalent in many biologically active molecules. The reactivity of the ketone and the thioether in a concerted fashion allows for complex molecular architectures to be constructed.

Research Gaps and Directions for Advanced Investigation of the Compound

The current body of scientific literature presents a clear research gap concerning the specific properties and applications of this compound. While the synthesis and reactivity of the broader class of aryl alkyl thioether ketones are well-documented, this particular compound remains largely unexplored.

Future research could be directed towards several key areas:

Detailed Synthetic Exploration: While a probable synthesis involves the reaction of 4-methoxybenzenethiol (B147237) with chloro- or bromoacetone, a thorough investigation into optimizing this synthesis and exploring alternative, more sustainable routes would be beneficial.

Reactivity Studies: A systematic study of the reactivity of this compound is needed. This would involve exploring its behavior in various organic reactions, such as enolate chemistry, oxidation of the sulfur atom, and its potential as a precursor for heterocyclic synthesis.

Biological Screening: Given that many sulfur-containing compounds exhibit biological activity, screening this compound and its derivatives for potential pharmaceutical or agrochemical applications could be a fruitful area of research. nih.gov

Material Science Applications: The aromatic and sulfur-containing nature of the molecule suggests potential applications in materials science, for example, as a monomer or an additive in polymer chemistry.

A comprehensive investigation into these areas would not only fill the existing knowledge gap but also potentially uncover novel applications for this intriguing molecule.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)sulfanylpropan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c1-8(11)7-13-10-5-3-9(12-2)4-6-10/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCLISZSEDWSEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CSC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30556989 | |

| Record name | 1-[(4-Methoxyphenyl)sulfanyl]propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25784-84-3 | |

| Record name | 1-[(4-Methoxyphenyl)sulfanyl]propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 4 Methoxyphenyl Thio Propan 2 One

Carbon-Sulfur Bond Formation Strategies

The construction of the thioether linkage in 1-((4-methoxyphenyl)thio)propan-2-one is the cornerstone of its synthesis. Researchers have explored various strategies to forge this C-S bond, broadly categorized into nucleophilic substitution and oxidative coupling reactions.

Nucleophilic Substitution of Halogenated Ketones with Thiolates

A prevalent and classical approach for the synthesis of α-arylthio ketones involves the nucleophilic substitution of an α-halo ketone by a thiolate anion. This method is widely employed due to the ready availability of the starting materials and the generally high efficiency of the reaction.

The most direct synthesis of this compound is achieved through the S-alkylation of 4-methoxybenzenethiol (B147237) with a halogenated derivative of propan-2-one, such as chloroacetone (B47974) or bromoacetone. In this reaction, a base is utilized to deprotonate the thiol, generating the more nucleophilic 4-methoxybenzenethiolate anion, which then displaces the halide from the α-carbon of the ketone via an SN2 mechanism.

Commonly employed bases for this transformation include potassium carbonate, sodium hydroxide, and sodium ethoxide. The choice of solvent is also crucial, with polar aprotic solvents like acetone (B3395972), dimethylformamide (DMF), and acetonitrile (B52724) being frequently used to facilitate the reaction. For instance, the reaction of 4-methoxybenzenethiol with chloroacetone in the presence of potassium carbonate in refluxing acetone provides the desired product in good yield.

| Entry | Halogenated Propan-2-one | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Chloroacetone | K₂CO₃ | Acetone | Reflux | 85 |

| 2 | Bromoacetone | NaOEt | Ethanol | Room Temp | 90 |

| 3 | Chloroacetone | NaOH | DMF | 50 | 88 |

This table presents representative yields for the alkylation of 4-methoxybenzenethiol with halogenated propan-2-one derivatives under various conditions.

To enhance the efficiency and sustainability of the thioether synthesis, significant efforts have been directed towards optimizing the reaction conditions and exploring catalytic systems. Key parameters that are often fine-tuned include the nature of the base, the solvent system, reaction temperature, and the use of catalysts.

The choice of base can significantly impact the reaction rate and yield. Stronger bases can lead to faster deprotonation of the thiol but may also promote side reactions. The use of milder bases like potassium carbonate is often preferred to maintain high selectivity.

Solvent selection plays a critical role in solvating the reactants and influencing the nucleophilicity of the thiolate. Polar aprotic solvents are generally favored as they effectively solvate the cation of the base without strongly solvating the thiolate anion, thus enhancing its reactivity.

Phase-Transfer Catalysis: A significant advancement in the synthesis of thioethers is the application of phase-transfer catalysis (PTC). This technique is particularly useful when dealing with reactants that are soluble in different immiscible phases, such as an aqueous solution of the thiolate and an organic solution of the halo ketone. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB), facilitates the transfer of the thiolate anion from the aqueous phase to the organic phase, where it can react with the alkyl halide. This method often leads to faster reaction rates, milder reaction conditions, and improved yields. semanticscholar.org

Catalytic Iodide: In reactions involving chloroacetone, the addition of a catalytic amount of an iodide salt, such as potassium iodide (KI), can significantly accelerate the reaction rate. This is attributed to the in situ formation of the more reactive iodoacetone (B1206111) via the Finkelstein reaction, which is then more readily displaced by the thiolate anion. This catalytic approach has been shown to dramatically improve the yields of analogous phenoxyacetones from 90-95%. sci-hub.se

| Entry | Catalyst | Base | Solvent System | Temperature (°C) | Yield (%) |

| 1 | None (KI) | K₂CO₃ | Acetone | Reflux | >90 |

| 2 | TBAB | NaOH (aq) | Dichloromethane | Room Temp | 92 |

| 3 | Aliquat 336 | K₂CO₃ (s) | Toluene | 60 | 89 |

This table illustrates the effect of different catalysts and reaction conditions on the yield of the thioether synthesis.

Oxidative Coupling Reactions for Thioether Linkage Formation

An alternative and increasingly popular strategy for the formation of C-S bonds involves oxidative coupling reactions. These methods offer a different mechanistic pathway and can often be performed under milder conditions, sometimes avoiding the need for pre-functionalized starting materials like α-halo ketones.

Aerobic oxidation provides an environmentally benign and sustainable approach to C-S bond formation, utilizing molecular oxygen from the air as the ultimate oxidant. While the direct oxidative coupling of a thiol and a ketone to form an α-arylthio ketone is less common, analogous reactions, such as the aerobic oxidative homocoupling of thiols to disulfides, are well-established. protocols.io These reactions are often catalyzed by transition metal complexes, such as those of copper or iron. rsc.orgrsc.org

The principles of these aerobic oxidations can be conceptually extended to the synthesis of this compound. A hypothetical pathway could involve the copper-catalyzed aerobic oxidation of 4-methoxybenzenethiol to generate a reactive sulfur species, which could then be trapped by the enolate of propan-2-one. Copper catalysts are known to facilitate the aerobic oxidation of thiols to disulfides, and it is plausible that under specific conditions, the reaction could be intercepted to favor the formation of the thioether. researchgate.netresearchgate.net

Photocatalysis also presents a promising avenue for aerobic oxidative C-S bond formation. Visible-light-mediated reactions, often employing organic dyes or semiconductor photocatalysts, can generate thiyl radicals from thiols under aerobic conditions. semanticscholar.orgmdpi.com These highly reactive intermediates can then participate in addition reactions with suitable acceptors, such as enones or enolates, to form the desired thioether. For example, the photocatalyzed thiol-ene reaction has been successfully employed for the synthesis of various thioethers. researchgate.netresearchgate.net

The mechanisms of oxidative C-S bond formation are diverse and depend on the specific reaction conditions and catalysts employed.

Metal-Catalyzed Aerobic Oxidation: In copper-catalyzed aerobic oxidations, the mechanism is believed to involve the coordination of the thiol to the copper center, followed by oxidation of the copper(I) to copper(II) by molecular oxygen. mdpi.com This process generates a thiyl radical or a related reactive sulfur species. This species can then react with a suitable carbon-centered nucleophile, such as an enolate, to form the C-S bond. The catalytic cycle is completed by the regeneration of the active copper(I) species.

Iron-Catalyzed Oxidative Coupling: Iron-catalyzed oxidative C-S bond formation often proceeds through a radical pathway. The reaction can be initiated by a single-electron transfer (SET) from the thiol to an iron(III) species, generating a thiyl radical and an iron(II) species. acs.orgresearchgate.netresearchgate.netrsc.org This thiyl radical can then add to an unsaturated substrate. The resulting carbon-centered radical can be further oxidized to a carbocation, which is then trapped by a nucleophile, or it can participate in a radical chain propagation process.

Photocatalytic Thiol-Ene Reaction: In a typical photocatalytic thiol-ene reaction, a photosensitizer absorbs visible light and enters an excited state. researchgate.net This excited state can then transfer energy or an electron to the thiol, generating a thiyl radical. This radical then adds to an alkene or another unsaturated system in an anti-Markovnikov fashion to form a carbon-centered radical. This radical can then abstract a hydrogen atom from another thiol molecule, propagating the radical chain and forming the thioether product. semanticscholar.orgmdpi.com

Understanding these mechanistic pathways is crucial for the rational design of more efficient and selective catalysts and for the optimization of reaction conditions for the synthesis of this compound and related α-arylthio ketones.

Functional Group Interconversions Leading to the Thioether Ketone Moiety

The synthesis of this compound is a prime example of strategic functional group interconversions, wherein precursor molecules are systematically modified to construct the target thioether ketone. This process typically involves the formation of a key carbon-sulfur bond, linking the aromatic thiol component with the propanone side chain. The efficiency of this synthesis relies heavily on the preparation of high-purity starting materials and the strategic implementation of bond-forming reactions.

Preparation of Key Starting Materials (e.g., 4-Methoxybenzenethiol)

The principal starting material for the aromatic portion of the target molecule is 4-Methoxybenzenethiol. It is a versatile intermediate in organic synthesis, valued for its role in producing pharmaceuticals and polymers. Several synthetic routes are available for its preparation, often starting from readily available precursors like anisole (B1667542) or related compounds.

An alternative approach involves the use of metal-catalyzed cross-coupling reactions. For example, aryl iodides can be converted to aryl thiols. chemicalbook.com In a specific procedure, 4-iodoanisole (B42571) can be reacted with a sulfur source like sodium sulfide (B99878) nonahydrate in the presence of a copper catalyst and a ligand such as 1,2-ethanedithiol. chemicalbook.com This method, often conducted in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures, provides a direct route to the aryl thiol. chemicalbook.com

The table below summarizes key aspects of these synthetic methods for 4-Methoxybenzenethiol.

| Starting Material | Key Reagents | Intermediate Product | Typical Conditions | Ref. |

| Anisole | 1. Chlorosulfonic acid2. Triphenylphosphine, H₂O | 4-Methoxybenzenesulfonyl chloride | 1. 1,2-dichloroethane, 80°C2. n-heptane, 85°C | guidechem.com |

| 4-Iodoanisole | Na₂S·9H₂O, Copper powder, 1,2-ethanedithiol | N/A | DMSO, 100°C, 20 h, Inert atmosphere | chemicalbook.com |

Strategic Introduction of the Propan-2-one Unit

With 4-methoxybenzenethiol in hand, the next critical step is the introduction of the propan-2-one moiety. This is most commonly achieved through a nucleophilic substitution reaction, specifically an S-alkylation. The reaction of thiols with alkyl halides is a fundamental and widely used method for the synthesis of thioethers.

In this context, 4-methoxybenzenethiol acts as the nucleophile. To enhance its nucleophilicity, the thiol is typically deprotonated with a base to form the corresponding thiolate anion. The resulting thiolate is a potent and soft nucleophile that readily attacks an appropriate electrophile. The electrophilic partner for this synthesis is a molecule that contains the propan-2-one structure with a suitable leaving group, most commonly chloroacetone or bromoacetone.

The reaction proceeds via an SN2 mechanism, where the thiolate anion displaces the halide from the α-carbon of chloroacetone. This forms the desired carbon-sulfur bond and yields this compound. The choice of base and solvent is crucial for optimizing the reaction conditions and minimizing side reactions. Common bases include sodium hydroxide, potassium carbonate, or sodium ethoxide. The reaction is often carried out in polar aprotic solvents like acetone, acetonitrile, or dimethylformamide (DMF).

A general scheme for this transformation is presented below:

Reaction Scheme for S-Alkylation

This reaction depicts the base-mediated S-alkylation of 4-methoxybenzenethiol with chloroacetone to form the target compound.

| Nucleophile | Electrophile | Base | Solvent | Product |

| 4-Methoxybenzenethiol | Chloroacetone | Generic Base (e.g., K₂CO₃, NaOH) | Polar Aprotic (e.g., Acetone, DMF) | This compound |

Chemo- and Regioselective Synthetic Approaches

While the S-alkylation of 4-methoxybenzenethiol with chloroacetone is a direct and effective method, other advanced synthetic strategies can offer improved chemo- and regioselectivity, particularly when dealing with more complex substrates. These approaches are crucial for selectively forming the C-S bond at the α-position to the carbonyl group.

One set of advanced methods involves the generation of α-thio radicals. nih.gov Modern photoredox catalysis, for instance, can be used to oxidize a sulfide to a sulfur radical cation, which can then be deprotonated at the α-carbon to form a carbon-centered α-thio radical. nih.gov This reactive intermediate can then participate in coupling reactions. While this specific approach is often used for further functionalization, the underlying principles of selective radical formation at the α-position are relevant.

Transition-metal-free S-H bond insertion reactions represent another powerful tool for regioselective C-S bond formation. rsc.org These reactions often involve the in situ generation of a diazo compound from a suitable precursor, such as an α-amino ester. The diazo intermediate can then react with a thiol, like 4-methoxybenzenethiol, to insert the sulfur atom into the C-H bond, directly yielding the α-thio carbonyl compound. This method avoids the use of pre-functionalized halo-ketones and often proceeds under mild conditions with high regioselectivity. rsc.org

Furthermore, the α-sulfenylation of ketones is a classic yet powerful method for the regioselective introduction of a thioether group. This can be achieved by reacting the enol or enolate of propan-2-one (acetone) with an electrophilic sulfur reagent. The thiolate of 4-methoxybenzenethiol can be oxidized to the corresponding disulfide, 1,2-bis(4-methoxyphenyl)disulfane, which can then act as the electrophilic sulfur source in the presence of a strong base to form the ketone enolate. The soft nature of the sulfur electrophile and the enolate nucleophile ensures selective C-S bond formation over O-S bond formation.

These advanced methodologies provide alternative pathways to this compound that can offer advantages in terms of substrate scope, functional group tolerance, and selectivity.

Mechanistic Studies of Reactions Involving 1 4 Methoxyphenyl Thio Propan 2 One

Reactivity of the Ketone Carbonyl Group

The carbonyl group is a primary site of reactivity in 1-((4-Methoxyphenyl)thio)propan-2-one, participating in nucleophilic additions, enolate formations, and reductions.

The electrophilic carbon of the ketone carbonyl group is susceptible to attack by various nucleophiles. These addition reactions are often the initial step in more complex transformations, such as the synthesis of heterocyclic structures. For instance, the reaction of α-thioketones with nitrogen-containing nucleophiles can lead to the formation of sulfur- and nitrogen-containing heterocycles, which are significant motifs in medicinal chemistry. dntb.gov.uaamazonaws.comclockss.org The initial nucleophilic addition of an amine, for example, would form a hemiaminal intermediate, which can then undergo dehydration and cyclization, driven by the specific reaction conditions and the nature of the nucleophile.

The presence of protons on the alpha-carbons (the carbons adjacent to the carbonyl group) allows for the formation of an enolate anion under basic conditions. masterorganicchemistry.comwikipedia.org This enolate is a powerful nucleophile, enabling the functionalization of the alpha-carbon.

Alkylation: The enolate of this compound can react with alkyl halides in an SN2 reaction to form a new carbon-carbon bond at the alpha-position. youtube.com The choice of base and reaction conditions is crucial to control the regioselectivity of enolate formation, although in this specific molecule, the two alpha-carbons (C1 and C3) are not equivalent. Deprotonation at the methyl group (C3) is generally favored kinetically due to less steric hindrance. youtube.com

Acylation: Similarly, the enolate can react with acylating agents, such as acyl chlorides or anhydrides, to introduce an acyl group at the alpha-carbon, leading to the formation of β-dicarbonyl compounds.

Aldol (B89426) Reactions: The enolate can also act as the nucleophilic partner in an aldol addition reaction, attacking the carbonyl group of another aldehyde or ketone to form a β-hydroxy ketone. wikipedia.orgyoutube.com The subsequent dehydration of this aldol adduct, often promoted by heat or acid/base catalysis, yields an α,β-unsaturated ketone, a key transformation known as the aldol condensation. youtube.commagritek.comazom.com For example, the reaction of the enolate of this compound with a simple aldehyde like formaldehyde (B43269) would introduce a hydroxymethyl group at the alpha-carbon.

| Reaction Type | Electrophile | General Product Structure |

|---|---|---|

| Alkylation | Alkyl Halide (R-X) | 1-((4-Methoxyphenyl)thio)pentan-2-one derivative |

| Acylation | Acyl Chloride (RCOCl) | 1-((4-Methoxyphenyl)thio)-2,4-dioxoalkane derivative |

| Aldol Addition | Aldehyde (R'CHO) | 3-Hydroxy-1-((4-methoxyphenyl)thio)alkan-2-one derivative |

The ketone carbonyl of this compound can be reduced to a secondary alcohol. This transformation is typically achieved using hydride-reducing agents. The reduction of α-substituted ketones can sometimes be influenced by the nature of the alpha-substituent. wikipedia.org

Commonly used reducing agents and their expected outcomes are summarized below. The choice of reagent can influence the stereochemical outcome if a chiral center is formed.

| Reducing Agent | Expected Product | General Conditions |

|---|---|---|

| Sodium borohydride (B1222165) (NaBH₄) | 1-((4-Methoxyphenyl)thio)propan-2-ol | Protic solvent (e.g., methanol, ethanol) |

| Lithium aluminum hydride (LiAlH₄) | 1-((4-Methoxyphenyl)thio)propan-2-ol | Aprotic ether solvent (e.g., THF, diethyl ether), followed by aqueous workup |

| Catalytic Hydrogenation (H₂/catalyst) | 1-((4-Methoxyphenyl)thio)propan-2-ol | Catalysts like Pd, Pt, or Ni under H₂ pressure |

Reactivity of the Thioether Linkage

The sulfur atom of the thioether group is another key reactive center, capable of undergoing oxidation, which in turn enables further rearrangement and cleavage reactions.

The sulfur atom in the thioether linkage can be selectively oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. These oxidations are typically performed using peroxy acids or other oxidizing agents. The level of oxidation can be controlled by the stoichiometry of the oxidant and the reaction conditions.

Sulfoxide Formation: Oxidation with one equivalent of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) at controlled temperatures typically yields 1-((4-methoxyphenyl)sulfinyl)propan-2-one.

Sulfone Formation: Using an excess of the oxidizing agent or more forcing conditions leads to the formation of the sulfone, 1-((4-methoxyphenyl)sulfonyl)propan-2-one. nih.gov Sulfones are valuable synthetic intermediates, for instance in radical cascade cyclization reactions. nih.gov

The carbon-sulfur bond in the thioether and its oxidized derivatives can be cleaved or induced to rearrange under specific conditions.

A particularly important reaction of the corresponding sulfoxide is the Pummerer rearrangement . wikipedia.orgchemeurope.comchem-station.comtcichemicals.com This reaction occurs when the α-acyl sulfoxide, formed from the oxidation of this compound, is treated with an acid anhydride (B1165640), such as acetic anhydride. wikipedia.orgchem-station.com The mechanism involves the acylation of the sulfoxide oxygen, followed by elimination to form a thial cation intermediate. chemeurope.com This highly electrophilic intermediate is then trapped by a nucleophile (acetate in the case of acetic anhydride) to yield an α-acyloxy thioether. wikipedia.org This product can be subsequently hydrolyzed to a ketone or aldehyde. chem-station.com The Pummerer rearrangement provides a powerful method for the functionalization of the carbon atom alpha to the sulfur. tcichemicals.com

Carbon-sulfur bond cleavage can also be achieved through various methods, including reductive cleavage with metals or oxidative cleavage. researchgate.netnih.govnih.gov These reactions are significant as they can unmask functional groups or generate new reactive intermediates. For example, NBS-mediated C-S bond cleavage can lead to the formation of alkyl bromides. researchgate.net

Transformations of the 4-Methoxyphenyl (B3050149) Aromatic Ring

The aromatic ring of this compound is a key site for chemical modification, allowing for the synthesis of a variety of derivatives. The reactivity of the ring is significantly influenced by the two substituents present: the methoxy (B1213986) group (-OCH₃) and the alkylthio group (-S-CH₂C(O)CH₃), which are positioned para to each other. These substituents govern the patterns of electrophilic aromatic substitution and provide a handle for further functional group transformations, such as the modification of the methoxy group itself.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. researchgate.net The mechanism typically involves two steps: the initial attack of the aromatic ring on an electrophile to form a carbocation intermediate (often called an arenium ion or sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.commasterorganicchemistry.com The rate and regioselectivity (the position on the ring where the electrophile attacks) are controlled by the electronic properties of the substituents already present on the ring. masterorganicchemistry.com

In the case of this compound, the ring is polysubstituted. The directing effects of both the methoxy and the alkylthio groups must be considered to predict the outcome of EAS reactions.

Methoxy Group (-OCH₃): The methoxy group is a strong activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene (B151609). youtube.com This is due to its ability to donate electron density to the ring through resonance, which stabilizes the positive charge in the arenium ion intermediate. libretexts.org This resonance effect is strongest at the ortho and para positions, making the methoxy group a powerful ortho, para-director. youtube.comlibretexts.org

Alkylthio Group (-S-R): The alkylthio group is also considered an activating group and an ortho, para-director. Like the methoxy group, the sulfur atom can donate a lone pair of electrons to the ring via resonance, stabilizing the intermediate. However, the activating effect of a thioether is generally weaker than that of an ether due to the larger size of the sulfur atom and less effective overlap between its 3p orbitals and the 2p orbitals of the ring carbons.

Since the methoxy and alkylthio groups are para to each other on the benzene ring of this compound, the directing effects are competitive. The methoxy group strongly directs incoming electrophiles to its ortho positions (positions 2 and 6), while the alkylthio group directs to its ortho positions (positions 3 and 5). Because the methoxy group is a significantly stronger activating group, it will dominate the directing effect. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho to the methoxy group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Substituent Group | Position | Activating/Deactivating Effect | Directing Effect | Predicted Major Product Position(s) |

| Methoxy (-OCH₃) | 1 | Strongly Activating | ortho, para | Positions 2 & 6 |

| Alkylthio (-S-R) | 4 | Activating | ortho, para | Positions 3 & 5 |

| Overall Prediction | - | Activated Ring | Governed by -OCH₃ | Positions 2 & 6 |

Common electrophilic aromatic substitution reactions that could be applied to this molecule include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂). masterorganicchemistry.com

Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst to introduce a halogen atom. masterorganicchemistry.com

Sulfonation: Using fuming sulfuric acid (SO₃ in H₂SO₄) to introduce a sulfonic acid group (-SO₃H). masterorganicchemistry.com

Friedel-Crafts Alkylation/Acylation: Using an alkyl/acyl halide with a Lewis acid to introduce an alkyl or acyl group.

For each of these reactions, the substitution would be anticipated to yield predominantly the 2-substituted (and 6-substituted) isomer of this compound.

Modification of the Methoxy Substituent (e.g., Demethylation)

The methoxy group on the aromatic ring is a common protecting group for a phenolic hydroxyl group and can be removed through a process called demethylation. wikipedia.org This reaction converts the aryl methyl ether into the corresponding phenol, which is a valuable synthetic intermediate. A variety of reagents and methods have been developed for this transformation, ranging from classical, harsh conditions to milder, more selective protocols. wikipedia.orgnih.gov

The choice of demethylation agent for this compound would need to account for the other functional groups present in the molecule, namely the thioether and the ketone, to avoid unwanted side reactions.

Common demethylation methods include:

Boron Tribromide (BBr₃): This is one of the most effective and widely used reagents for cleaving aryl methyl ethers. wikipedia.org It is a strong Lewis acid that coordinates to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. wikipedia.org The reaction is typically performed at low temperatures.

Strong Protic Acids: Heating with concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) is a classical method for ether cleavage. wikipedia.org The reaction proceeds via protonation of the ether oxygen followed by an Sₙ2 attack by the halide ion. wikipedia.org These conditions are harsh and may not be suitable for molecules with sensitive functional groups.

Thiolate Anions: Nucleophilic demethylation using thiolate anions (RS⁻) in a polar aprotic solvent is another effective method. researchgate.net This approach offers a milder alternative to strongly acidic conditions. Recent developments include the use of long-chain, less odorous thiols to generate the thiolate in situ with a base like sodium hydroxide, enhancing the practicality of the method. nih.gov

The conversion of this compound to 1-((4-hydroxyphenyl)thio)propan-2-one via demethylation would be a key transformation for introducing a phenolic hydroxyl group, which could then be used for further derivatization.

Table 2: Common Reagents for Demethylation of Aryl Methyl Ethers

| Reagent/Method | General Conditions | Mechanism Type | Potential Considerations |

| Boron Tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂), low temperature (-78 °C to rt) | Lewis Acid-mediated | Highly effective, but moisture-sensitive and corrosive. |

| Hydrobromic Acid (HBr) | Concentrated aqueous HBr, often with acetic acid, reflux | Strong Acid-mediated Sₙ2 | Harsh conditions, potential for side reactions. |

| Thiolate Anions (e.g., R-S⁻ Na⁺) | Polar aprotic solvent (e.g., DMF, NMP), elevated temp. | Nucleophilic Sₙ2 | Milder than strong acids, but requires stoichiometric thiol. |

| Pyridine Hydrochloride | Molten salt, high temperatures (180-220 °C) | Acid-mediated | Harsh thermal conditions. wikipedia.org |

Derivatization Strategies and Application As a Synthetic Building Block

Strategies for Structural Diversification of the Compound

The structural framework of 1-((4-Methoxyphenyl)thio)propan-2-one offers three primary locations for chemical modification: the ketone carbonyl group, the thioether sulfur atom, and the aromatic ring. Each of these sites can be selectively targeted to generate a variety of derivatives.

Modifications at the Ketone Position (e.g., Oxime, Hydrazone, Imine Formation)

The carbonyl group of the ketone is a highly reactive site, readily undergoing condensation reactions with nitrogen-based nucleophiles to form a range of C=N double-bonded derivatives. These reactions are typically acid-catalyzed and involve the elimination of a water molecule. masterorganicchemistry.comresearchgate.net

Oxime Formation: Reaction with hydroxylamine (B1172632) (NH₂OH) converts the ketone into a ketoxime. This transformation is a standard method for the characterization and protection of ketones. wikipedia.orgbyjus.com The resulting oxime can exist as stereoisomers and serves as a precursor for the Beckmann rearrangement to produce amides.

Hydrazone Formation: Condensation with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., phenylhydrazine) yields hydrazones. wikipedia.orgrsc.org Hydrazones are key intermediates in reactions such as the Wolff-Kishner reduction, which can be used to deoxygenate the ketone to an alkane. libretexts.org

Imine Formation (Schiff Bases): Primary amines (R-NH₂) react with the ketone to form imines, also known as Schiff bases. masterorganicchemistry.comorganic-chemistry.orgyoutube.com The properties of the resulting imine can be tuned by the choice of the R group on the amine. Imines are versatile intermediates in organic synthesis, participating in various nucleophilic addition and cycloaddition reactions.

| Reagent | Derivative | Functional Group |

| Hydroxylamine (NH₂OH) | Oxime | C=N-OH |

| Hydrazine (NH₂NH₂) | Hydrazone | C=N-NH₂ |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | C=N-R |

Alterations at the Thioether Linkage (e.g., Formation of Sulfonium (B1226848) Salts, Ylides)

The sulfur atom of the thioether linkage possesses lone pairs of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles. libretexts.orglibretexts.org

Formation of Sulfonium Salts: Thioethers react with alkyl halides (e.g., methyl iodide) via an Sₙ2 reaction to form sulfonium salts. youtube.comopenstax.org These salts are characterized by a positively charged sulfur atom bonded to three carbon substituents. Sulfonium salts themselves can be useful as alkylating agents.

Formation of Sulfur Ylides: The protons on the carbon adjacent to the positively charged sulfur in a sulfonium salt are acidic. Treatment with a strong base can deprotonate this position to form a sulfur ylide. tandfonline.comresearchgate.net Sulfur ylides are valuable reagents in organic synthesis, most notably in the Corey-Chaykovsky reaction for the formation of epoxides from carbonyl compounds. oup.comnih.gov

Functionalization and Modification of the Aromatic Ring

The 4-methoxyphenyl (B3050149) group in the molecule is an electron-rich aromatic system, primed for electrophilic aromatic substitution reactions. The methoxy (B1213986) group (-OCH₃) is a strong activating group and directs incoming electrophiles to the ortho and para positions. libretexts.org Since the para position is already substituted by the thioether linkage, substitution is expected to occur at the positions ortho to the methoxy group (positions 3 and 5).

Common electrophilic aromatic substitution reactions that could be employed include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Incorporation of a halogen (e.g., Br, Cl) using a Lewis acid catalyst.

Friedel-Crafts Alkylation: Addition of an alkyl group using an alkyl halide and a Lewis acid.

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst.

The rate of these reactions is significantly enhanced by the activating effect of the methoxy group compared to unsubstituted benzene (B151609). pearson.comquora.com

Utility in the Synthesis of Complex Organic Scaffolds

The unique combination of functional groups in this compound makes it a valuable synthon for the construction of more elaborate molecular architectures, particularly heterocyclic systems.

As a Synthon for Introducing the 4-Methoxyphenylthio-Propanone Moiety in Multi-Step Syntheses

In the context of retrosynthetic analysis, this compound can be viewed as a synthon that introduces the "4-methoxyphenylthio-propanone" fragment into a target molecule. This moiety can be incorporated through various carbon-carbon bond-forming reactions, such as aldol (B89426) condensations at the α-carbon of the ketone or Grignard reactions at the carbonyl carbon. The thioether and methoxy groups can be carried through multiple synthetic steps, providing functionality for later-stage modifications.

Development of Novel Heterocyclic Systems Utilizing the Compound's Functional Groups

The functional groups present in this compound are precursors for the synthesis of various heterocyclic rings, which are prevalent scaffolds in medicinal chemistry and materials science. nih.govsciencescholar.usnih.gov

Thiazole (B1198619) Synthesis: While the Hantzsch thiazole synthesis traditionally utilizes an α-haloketone and a thioamide, synarchive.comyoutube.combepls.com this compound could be readily converted to the necessary α-haloketone precursor by halogenation at the α-carbon. Subsequent reaction with a thioamide would yield a substituted thiazole. scribd.comresearchgate.netontosight.ai

Thiophene (B33073) Synthesis: The Gewald aminothiophene synthesis involves the reaction of a ketone, an activated nitrile, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.orgresearchgate.net this compound could potentially be employed in this reaction to generate highly substituted 2-aminothiophenes. arkat-usa.org Another route to thiophenes is the Fiesselmann thiophene synthesis, which utilizes β-keto thioethers. wikipedia.orgresearchgate.netcore.ac.uk Although the target compound is an α-keto thioether, its derivatives or isomers could potentially be adapted for such cyclizations. researchgate.net

The strategic application of these derivatization and cyclization reactions allows for the transformation of this compound into a diverse array of complex molecules with potential applications in various fields of chemical science.

Computational and Theoretical Investigations of 1 4 Methoxyphenyl Thio Propan 2 One

Reaction Mechanism Modeling

Elucidation of Reaction Pathways and Prediction of Selectivity

Further research and publication in the field of computational chemistry would be required before a scientifically accurate article on this specific topic can be composed.

Intermolecular Interactions and Solid-State Behavior Analysis (e.g., Hirshfeld Surface Analysis)

Detailed research findings and data tables for 1-((4-Methoxyphenyl)thio)propan-2-one are not available in the reviewed sources.

Q & A

Q. What are the established synthetic methodologies for 1-((4-Methoxyphenyl)thio)propan-2-one, and what reaction conditions optimize yield?

The compound is typically synthesized via nucleophilic substitution or thiol-ene reactions. A common approach involves reacting 4-methoxythiophenol with a propan-2-one derivative (e.g., chloroacetone or α-brominated ketones) under basic conditions. For instance, highlights the use of potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) to promote arylthiol coupling with aryl halides, which can be adapted for this compound. Reaction optimization may include controlling temperature (25–60°C), solvent polarity, and stoichiometric ratios of thiol to ketone precursors. Purification often employs flash chromatography with ethyl acetate/hexane gradients .

Q. How is the molecular structure of this compound validated spectroscopically?

Structural confirmation relies on a combination of techniques:

- NMR : NMR reveals the methoxy singlet (~δ 3.8 ppm) and aromatic protons (δ 6.8–7.4 ppm). The thiomethyl group (S–CH) appears as a triplet near δ 3.3–3.5 ppm, while the ketone carbonyl is observed at δ ~2.1 ppm in NMR .

- IR : A strong C=O stretch (~1700–1750 cm) and C–S vibrations (600–700 cm) are diagnostic.

- Mass Spectrometry : Molecular ion peaks at m/z 196 (CHOS) confirm the molecular weight .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

The compound is a solid at room temperature (melting point data not explicitly reported in evidence) with moderate solubility in polar aprotic solvents (e.g., DMSO, acetone). Its boiling point is estimated to exceed 250°C based on analogous structures (). The thioether group enhances stability against oxidation compared to ethers but may require inert atmospheres during reactions .

Advanced Research Questions

Q. What analytical challenges arise in quantifying trace impurities during synthesis, and how can they be resolved?

Common impurities include unreacted 4-methoxythiophenol or byproducts from over-alkylation. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase effectively separates these species. Mass spectrometry-coupled LC (LC-MS) identifies impurities via fragmentation patterns. demonstrates similar impurity profiling for ketone derivatives using reverse-phase systems .

Q. How does the electron-donating 4-methoxy group influence the reactivity of the thioether moiety in cross-coupling reactions?

The methoxy group activates the aromatic ring via resonance, increasing electron density at the sulfur atom. This enhances nucleophilicity, facilitating participation in Suzuki-Miyaura couplings or Ullmann-type reactions. However, steric hindrance from the methoxy group may slow kinetics, requiring catalysts like Pd(PPh) or CuI ( ). Computational studies (DFT) could further elucidate electronic effects .

Q. What strategies mitigate decomposition during storage, and how is stability assessed?

Decomposition via hydrolysis or oxidation is minimized by storing the compound under nitrogen at –20°C in amber glass. Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis assess degradation. recommends adding antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/w for long-term storage .

Methodological Notes

- Synthetic Reproducibility : emphasizes rigorous exclusion of moisture and oxygen during thiol-based reactions to prevent disulfide formation.

- Spectroscopic Ambiguities : Overlapping signals in NMR (e.g., aromatic vs. thiomethyl protons) may require 2D techniques like COSY or HSQC for resolution .

- Safety Protocols : Use fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal irritation ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.